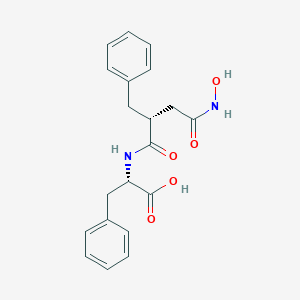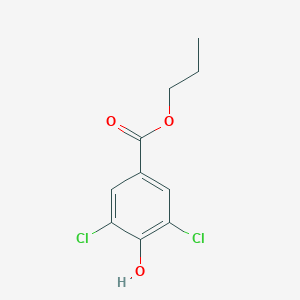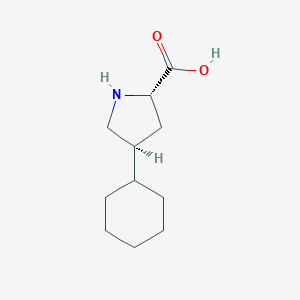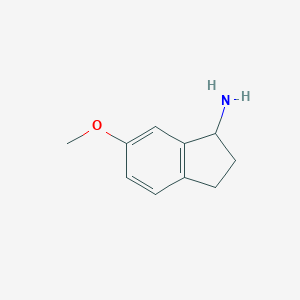
Ácido 6,9-dimetoxiphenazina-1-carboxílico
Descripción general
Descripción
6,9-Dimethoxyphenazine-1-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C15H12N2O4. It belongs to the phenazine family, which is known for its diverse range of biological activities, including antimicrobial, antitumor, and photodynamic properties .
Aplicaciones Científicas De Investigación
6,9-Dimethoxyphenazine-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenazine derivatives.
Biology: Exhibits antimicrobial properties against a range of microorganisms.
Medicine: Potential use in photodynamic therapy for cancer treatment due to its photosensitizing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethoxyphenazine-1-carboxylic acid typically involves the reaction of 1,4-dimethoxy-2-nitrobenzene with o-aminobenzoic acid under specific conditions. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization .
Industrial Production Methods
the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimization for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6,9-Dimethoxyphenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenazine derivatives.
Mecanismo De Acción
The mechanism of action of 6,9-Dimethoxyphenazine-1-carboxylic acid involves its interaction with molecular targets such as DNA and proteins. The compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells. This property makes it effective in photodynamic therapy for cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
- Phenazine-1-carboxylic acid
- Phenazine-1,6-dicarboxylic acid
- 5,8-Dimethoxyphenazine-1-carboxylic acid
Uniqueness
6,9-Dimethoxyphenazine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups at positions 6 and 9 enhance its photosensitizing ability, making it particularly useful in photodynamic therapy .
Propiedades
IUPAC Name |
6,9-dimethoxyphenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-20-10-6-7-11(21-2)14-13(10)16-9-5-3-4-8(15(18)19)12(9)17-14/h3-7H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCYUUDRITZLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587520 | |
| Record name | 6,9-Dimethoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103942-91-2 | |
| Record name | 6,9-Dimethoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)
